2'-Methoxy-5'-nitrobenzamil

Catalog No.
S587044
CAS No.
122341-74-6
M.F
C14H15ClN8O4
M. Wt
394.77 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2'-Methoxy-5'-nitrobenzamil

CAS Number

122341-74-6

Product Name

2'-Methoxy-5'-nitrobenzamil

IUPAC Name

3,5-diamino-6-chloro-N-[N'-[(2-methoxy-5-nitrophenyl)methyl]carbamimidoyl]pyrazine-2-carboxamide

Molecular Formula

C14H15ClN8O4

Molecular Weight

394.77 g/mol

InChI

InChI=1S/C14H15ClN8O4/c1-27-8-3-2-7(23(25)26)4-6(8)5-19-14(18)22-13(24)9-11(16)21-12(17)10(15)20-9/h2-4H,5H2,1H3,(H4,16,17,21)(H3,18,19,22,24)

InChI Key

FUWFKBHKVULDCP-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])CN=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N

Synonyms

2'-methoxy-5'-nitrobenzamil, MN-benzamil

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])CN=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N

The exact mass of the compound 2'-Methoxy-5'-nitrobenzamil is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

A Guide to Finding NMR Data and Related Structures

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines the closest related compounds I found and strategic approaches to continue your search.

Category Description Relevance / Action
Related Compound 2-Methoxy-5-nitrophenol [1] [2] Core structure is similar, differing in the absence of the benzamil-specific side chain. Its NMR data can provide a reference for the methoxy-nitrophenyl core.
Related Compound 1,3-Dibromo-2-methoxy-5-nitrobenzene [3] Another substituted methoxy-nitrobenzene, useful for studying substituent effects on chemical shifts.
Search Strategy 1 Search by Substructure Use databases like SciFinder or Reaxys, which allow you to draw the molecular structure to find compounds with the same core, even if names vary.
Search Strategy 2 Check Commercial Suppliers Suppliers of research chemicals (e.g., Sigma-Aldrich, TCI) sometimes provide NMR data for the compounds they sell.
Search Strategy 3 Consider Experimental Measurement If the compound is novel or not commercially available, measuring the NMR spectrum may be the most direct path.

General Workflow for NMR Characterization

Based on common laboratory practices for characterizing a new organic compound, the following diagram outlines a typical workflow. This can serve as a protocol if you need to obtain the data experimentally.

G Start Compound Synthesis or Acquisition Prep Sample Preparation Start->Prep DataAcq NMR Data Acquisition Prep->DataAcq DataProc Data Processing DataAcq->DataProc Analysis Spectral Analysis & Assignment DataProc->Analysis

General workflow for determining the NMR spectrum of a novel compound.

Experimental Protocol for NMR Analysis

Here is a detailed methodology you could apply to characterize 2'-Methoxy-5'-nitrobenzamil, based on standard laboratory procedures [4] [5].

  • Sample Preparation

    • Weigh approximately 5-10 mg of the pure compound.
    • Transfer it into a clean, dry NMR tube.
    • Dissolve the sample in 0.6 - 0.7 mL of a suitable deuterated solvent (e.g., Deuterated DMSO (DMSO-d6) or Deuterated Chloroform (CDCl3)). The choice of solvent depends on the compound's solubility.
  • Data Acquisition

    • Place the NMR tube into the spectrometer, which should be tuned and calibrated for the relevant nuclei.
    • Acquire a 1D ¹H NMR spectrum. Standard parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
    • Optionally, acquire ¹³C NMR and 2D spectra (such as COSY, HSQC, HMBC) for full structural assignment and to resolve overlapping signals. These experiments provide information on proton-proton connectivity and carbon-proton correlations.
  • Data Processing and Analysis

    • Process the acquired data (e.g., apply Fourier transformation, phase correction, and baseline correction).
    • Calibrate the spectrum using the known chemical shift of the solvent peak.
    • Analyze the spectrum by identifying all chemical shifts (δ in ppm), integration values (for ¹H NMR), and coupling constants (J in Hz).
    • Assign each signal to the corresponding hydrogen or carbon atom in the molecular structure of this compound.

References

2'-Methoxy-5'-nitrobenzamil HPLC analysis method

Author: Smolecule Technical Support Team. Date: February 2026

A Strategy for Method Development

Since a direct method is unavailable, the most practical strategy is to use information from a structurally similar compound as a starting point and adapt it. The table below summarizes a known HPLC method for 2-Methoxy-5-nitrobenzonitrile, which can serve as a foundation for your development work [1].

Parameter Specification for 2-Methoxy-5-nitrobenzonitrile Considerations for 2'-Methoxy-5'-nitrobenzamil
Column Newcrom R1 (C18-based, low silanol activity) [1] A C18 column with low silanol activity is a good starting point to reduce peak tailing.
Mobile Phase Acetonitrile/Water/Phosphoric Acid [1] The same mobile phase system can be trialed. For MS compatibility, replace phosphoric acid with formic acid [1].
Particle Size 3µm particles available for fast UPLC methods [1] 5µm is common for standard HPLC; 3µm or smaller particles can be used for faster analysis or higher resolution.
Detection Not specified, but UV detection is implied. A Photo Diode Array (PDA) detector is recommended for peak purity assessment [2].
Application Scalable for preparative separation and pharmacokinetics [1] Suggests the basic method is robust and can be adapted for various purposes.

Proposed Experimental Protocol

Here is a detailed protocol to develop and validate an HPLC method for this compound, building on the information above and general guidelines for stability-indicating methods [2].

Sample Preparation
  • Stock Solution: Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., methanol or the mobile phase) to obtain a 1 mg/mL stock solution.
  • Working Solutions: Dilute the stock solution with the mobile phase to obtain concentrations appropriate for the assay (e.g., for linearity range 80-120% of the test concentration) and for impurity quantification (e.g., at the reporting threshold) [2].
  • Placebo/Blank Solution: Prepare a placebo solution containing all formulation excipients except the active ingredient to demonstrate the specificity of the method [2].
Instrumentation and Chromatographic Conditions
  • HPLC System: Equipped with a quaternary pump, autosampler, thermostatted column compartment, and a Photo Diode Array (PDA) detector.
  • Initial Conditions (based on [1]):
    • Column: C18, 150 mm x 4.6 mm, 5 µm (or 3 µm for UPLC), with low silanol activity.
    • Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (or 0.1% formic acid for MS).
    • Elution Mode: Begin with isocratic elution at a ratio of 40:60 (Organic: Aqueous). The ratio will likely need optimization.
    • Flow Rate: 1.0 mL/min.
    • Column Temperature: 30°C.
    • Injection Volume: 10 µL.
    • Detection: PDA detector, scanning from 200 nm to 400 nm. The optimal wavelength (λmax) for this compound must be determined experimentally.
Method Optimization Workflow

The following diagram outlines the key steps for optimizing the HPLC method:

cluster_0 Optimization Steps Start Start: Initial HPLC Conditions Step1 1. Perform Initial Run (Isocratic 40:60) Start->Step1 Step2 2. Evaluate Chromatogram Step1->Step2 Decision1 Peak shape good, retention time ~2-10 min, baseline stable? Step2->Decision1 Step3 3. Adjust Parameters Step3->Step1 Re-run and evaluate Param1 Decrease organic solvent proportion Step3->Param1 If retention too weak Param2 Increase organic solvent proportion Step3->Param2 If retention too strong Param3 Adjust pH, change buffer, or try a different C18 column Step3->Param3 If peak shape is poor Step4 4. Finalize Method and Validate Decision1->Step3 No Decision1->Step4 Yes

Forced Degradation for Specificity

To ensure the method is "stability-indicating" (can separate the drug from its degradation products), conduct forced degradation studies on the drug substance [2].

  • Acidic/Basic Stress: Treat the sample with 0.1M HCl or 0.1M NaOH at room temperature or elevated temperature (e.g., 60°C) for several hours.
  • Oxidative Stress: Expose the sample to 3% hydrogen peroxide at room temperature.
  • Photolytic Stress: Expose the solid drug and solution to UV light.
  • Thermal Stress: Heat the solid drug at 105°C for several days. After stress, analyze the samples. The method should effectively separate the main peak (intact drug) from any degradation peaks, and peak purity, as determined by the PDA detector, should be confirmed [2].
Method Validation

Once the final conditions are set, the method must be validated according to ICH guidelines. The table below outlines the key parameters [2].

Validation Parameter Protocol & Acceptance Criteria
Specificity Demonstrate separation from degradation products and placebo. Verify peak purity via PDA (purity angle < purity threshold) [2].
Accuracy Perform recovery studies by spiking the analyte into placebo at 80%, 100%, and 120% of the target concentration. Recovery should be 98–102% for the API [2].

| Precision | Repeatability: Inject six replicate preparations of a 100% standard. RSD of peak area ≤ 1.0%. Intermediate Precision: Repeat the study on a different day, with a different analyst and instrument. RSD between the two sets of results should be ≤ 2.0% [2]. | | Linearity | Prepare and analyze standards at 5 concentration levels (e.g., 50-150% of target). Correlation coefficient (r) should be ≥ 0.999 [2]. | | Range | Confirmed from 80% to 120% of the test concentration [2]. | | Robustness | Deliberately vary parameters (e.g., temperature ±2°C, flow rate ±0.1 mL/min, organic ratio ±2%). The system suitability criteria must still be met. |

Important Considerations and Notes

  • System Suitability Test (SST): Before any validation or sample analysis, establish an SST. This typically involves multiple injections of a standard solution to ensure the system is performing adequately. Criteria often include: %RSD of peak area and retention time (< 2.0%), tailing factor (< 2.0), and theoretical plates (> 2000) [2].
  • Structural Differences: this compound is a much larger, more complex molecule (MW 394.78) with multiple functional groups compared to 2-Methoxy-5-nitrobenzonitrile [3]. This will significantly affect its chromatographic behavior, meaning the starting method will almost certainly require optimization of the mobile phase ratio, and potentially the pH and gradient profile.
  • QAMS Approach: If obtaining all impurity reference standards is difficult, you may investigate the Quantitative Analysis of Multi-components by a Single Marker (QAMS) method. This approach uses the relative correction factors of impurities relative to the main drug to calculate their content, reducing the need for multiple expensive standards [4].

I hope this detailed guide provides a solid foundation for your work. Should you require further assistance with specific optimization challenges, feel free to ask.

References

2'-Methoxy-5'-nitrobenzamil pharmaceutical intermediate

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification of 2'-Methoxy-5'-nitrobenzamil

The table below summarizes the key identifying information available for this compound. [1] [2]

Property Description
CAS Registry Number 122341-74-6 [1] [2]
MeSH Unique ID C076676 [2]
Molecular Formula C₁₄H₁₅ClN₈O₄ [1]
Molecular Weight 394.78 g/mol [1]
Synonyms MN-benzamil; 3,5-Diamino-6-Chloro-N-[N'-[(2-Methoxy-5-Nitro-Phenyl)Methyl]Carbamimidoyl]Pyrazine-2-Carboxamide [1] [2]
Chemical Classification Amiloride analog/derivative [2]

Insights from a Structurally Related Compound

While specific data on this compound is limited, a study on a compound with a similar name, 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine (MNP), provides clues about potential research applications for nitro- and methoxy-substituted compounds. [3] This research area involves Toll-like receptor (TLR) signaling pathways, which are crucial in immunology and inflammation research.

The study found that MNP can suppress signaling in both the MyD88-dependent and TRIF-dependent pathways, which are the two main downstream signaling routes of TLRs. [3] This suppression leads to the inhibition of transcription factors like NF-κB and IRF3, subsequently reducing the expression of inflammatory markers such as cyclooxygenase-2 and inducible nitric oxide synthase. [3] The following diagram illustrates the signaling pathways based on this related research.

G TLR TLR Activation MyD88_path MyD88-Dependent Pathway TLR->MyD88_path TRIF_path TRIF-Dependent Pathway TLR->TRIF_path NFkB NF-κB Activation MyD88_path->NFkB Leads to IRF3 IRF3 Activation TRIF_path->IRF3 Leads to COX2 Inflammatory Gene Expression (e.g., COX-2, iNOS) NFkB->COX2 IRF3->COX2 Inhibitor MNP Inhibitor Inhibitor->MyD88_path Suppresses Inhibitor->TRIF_path Suppresses

References

2'-Methoxy-5'-nitrobenzamil analytical chemistry reagent

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification and Properties

The table below summarizes the key identification data and theoretical properties for 2'-Methoxy-5'-nitrobenzamil available from chemical databases.

Property Value / Description
CAS Registry Number 122341-74-6 [1] [2]
IUPAC Name 3,5-Diamino-6-chloro-N-[amino-[(2-methoxy-5-nitrophenyl)methylimino]methyl]-2-pyrazinecarboxamide [1]
Molecular Formula C₁₄H₁₅ClN₈O₄ [1]
Molecular Weight 394.78 g/mol [1]
Synonyms MN-benzamil [2]
MeSH Classification Amiloride analog and derivative [2]
Theoretical Density 1.734 g/cm³ (Calculated) [1]
SMILES C1=C([N+]([O-])=O)C=CC(=C1CN=C(NC(=O)C2=C(N=C(N)C(=N2)Cl)N)N)OC [1]
InChI Key FUWFKBHKVULDCP-UHFFFAOYSA-N [1]

Proposed Analytical Workflow

As specific analytical protocols for this compound are not published, the following workflow outlines a general approach for method development based on established practices for similar compounds. The core of this strategy is a reversed-phase High-Performance Liquid Chromatography (HPLC) method, which is highly applicable for the analysis of complex organic molecules in drug development [3] [4].

The following diagram maps out the logical workflow for developing and validating an analytical method for this compound:

G Start Method Development for this compound Step1 HPLC Method Scouting Start->Step1 Sub1_1 Column Screening: C18, C8, C3 Step1->Sub1_1 Sub1_2 Mobile Phase: ACN/Water, MeOH/Water Step1->Sub1_2 Sub1_3 Detection: UV-Vis at 200-400 nm Step1->Sub1_3 Step2 Method Optimization Sub2_1 Adjust modifier concentration Step2->Sub2_1 Sub2_2 Optimize gradient or use isocratic Step2->Sub2_2 Sub2_3 Fine-tune column temperature & flow rate Step2->Sub2_3 Step3 Sample Preparation Step4 Method Validation Step3->Step4 Sub4_1 Specificity Step4->Sub4_1 Sub4_2 Linearity Step4->Sub4_2 Sub4_3 Accuracy Step4->Sub4_3 Sub4_4 Precision Step4->Sub4_4 Sub4_5 LOQ/LOD Step4->Sub4_5 Step5 Routine Analysis Sub1_1->Step2 Sub1_2->Step2 Sub1_3->Step2 Sub2_1->Step3 Sub2_2->Step3 Sub2_3->Step3 Sub4_1->Step5 Sub4_2->Step5 Sub4_3->Step5 Sub4_4->Step5 Sub4_5->Step5

Detailed Methodological Guidance
  • HPLC Method Scouting

    • Column Selection: Begin with a common C18 column (e.g., 150 mm x 3.0 mm, 3 µm) [3]. If separation is inadequate, test other stationary phases like C8 or C3 to alter selectivity, as the hydrocarbon chain length influences analyte retention and separation [4].
    • Mobile Phase: Use a binary system. A recommended starting point is a mixture of Water (with 0.1% Trifluoroacetic Acid (TFA)) and Acetonitrile (with 0.1% TFA) [3]. TFA acts as an ion-pairing agent to improve peak shape. Methanol can be swapped for acetonitrile to change separation selectivity, as the different modifiers interact uniquely with the stationary phase and analyte [4].
    • Detection: Employ a UV-Vis detector. Due to the nitro-aromatic structure, the compound will have strong UV absorption. Initial wavelength scans between 200 nm and 400 nm are necessary to determine the maximum absorbance [3].
  • Sample Preparation

    • Stock Solution: Prepare a stock solution at a high concentration (e.g., 1-10 mg/mL). Given the compound's properties, 70% ethanol is a suitable solvent based on its use for similar nitro-aromatics [3].
    • Calibration Standards: Serially dilute the stock solution with an appropriate solvent (e.g., 50% methanol) to create a calibration curve. A linear range of 0.5 to 50 µg/mL is a practical starting point, following validation guidelines for bio-sampling methods [3].
  • Method Validation Once a preliminary method is established, it must be validated. The following table outlines the key parameters based on regulatory guidelines [3]:

Validation Parameter Experimental Procedure & Acceptance Criteria
Specificity Verify that the analyte peak is well-resolved from any potential impurities or solvent peaks.
Linearity Analyze at least 5 concentration levels. A correlation coefficient (r²) of ≥ 0.999 is typically expected [3].
Accuracy Spike known amounts of the analyte into a control matrix. Recovery should be within 90-110% [3].
Precision Measure repeatability (intra-day) and intermediate precision (inter-day). Relative Standard Deviation (RSD) should be < 10% [3].
Limit of Quantification (LOQ) The lowest concentration that can be quantified with acceptable accuracy and precision. An RSD < 20% and signal-to-noise ratio >10 are common criteria [3].

Safety and Handling Notes

  • General Caution: While specific hazard data for this compound is not available, it is structurally related to Nitrobenzene, a compound known to be toxic upon exposure, damaging to organs, and a suspected carcinogen [5].
  • Prudent Practices: Handle the compound with care, wearing appropriate personal protective equipment (PPE) including gloves and safety glasses. Avoid creating dust or aerosols. Conduct all procedures in a well-ventilated fume hood.

Research Context and Further Directions

This compound is recognized in scientific literature as MN-benzamil and is classified as an analog of the potassium-sparing diuretic drug Amiloride [2]. This suggests its potential application in physiological research, particularly in studying ion channels and transporters.

To move forward with experimental work, you may need to:

  • Consult Specialized Databases: Access commercial chemical supplier portals or pharmaceutical patent literature for non-public technical data.
  • Adapt from Related Compounds: Use established protocols for Amiloride or other nitro-aromatic benzamide derivatives as a starting point, as some nitro benzamide derivatives have been evaluated for anti-inflammatory activity [6].
  • Empirical Optimization: Be prepared to experimentally optimize the proposed HPLC method (e.g., mobile phase ratio, gradient profile, temperature) to achieve optimal separation for your specific sample.

References

2'-Methoxy-5'-nitrobenzamil chromatography standard

Author: Smolecule Technical Support Team. Date: February 2026

How to Proceed with Method Development

Given the lack of pre-existing methods, you will likely need to develop a new chromatographic procedure. The following approach, adapted from a study on a structurally similar compound, can serve as a starting point [1].

  • Analytical Technique: High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.
  • Suggested Column: A C18 column, such as a Luna C18 (150 × 3.00 mm, 3 µm) [1].
  • Mobile Phase: A mixture of water and acetonitrile, each modified with 0.1% (v/v) Trifluoroacetic Acid (TFA). The method for 2-amino-5-nitrophenol used an isocratic elution with a 65:35 ratio [1].
  • Detection Wavelength: 200 nm [1].
  • Flow Rate: 0.35 ml/min [1].

This information is a template and will require optimization for 2'-Methoxy-5'-nitrobenzamil. The experimental workflow for this development process can be summarized as follows:

Start Start Method Development Column Column Selection: C18 column (e.g., 150mm length, 3µm particle size) Start->Column MP Mobile Phase Scouting: Water/ACN or Water/MeCN with 0.1% acid modifier (TFA or Formic) Column->MP Detection Detection Parameter Setup: UV-Vis Detection (200-400 nm scan) MP->Detection Optimization Method Optimization: Gradient/Isocratic elution, Flow rate (0.3-0.5 mL/min), Column temperature Detection->Optimization Validation Method Validation Optimization->Validation

Proposed Protocol and Validation Parameters

Once a preliminary method is established, the following protocol and validation framework can be implemented. The parameters in the table below are based on standard bioanalytical method validation guidelines [1].

Sample Preparation Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 70% ethanol).
  • Serially dilute the stock solution with the chosen solvent to create standard concentrations.
  • Mix a small volume of the standard solution (e.g., 15 µl) with a larger volume of blank matrix (e.g., 135 µl).
  • Precipitate proteins by adding a larger volume of a solvent like 50% methanol (e.g., 150 µl).
  • Vortex mix, centrifuge (e.g., at 13,000 rpm for 10 min), and filter the supernatant through a 0.2 µm PTFE filter before injection into the HPLC system [1].

Key Validation Parameters to Assess:

Validation Parameter Target / Description
Linearity Coefficient of determination (r2) ≥ 0.999 [1]
Accuracy Measured as % recovery, ideally 85-115% [1]
Precision Relative Standard Deviation (RSD) < 10% [1]
LLOQ The lowest standard with accuracy and precision < 20% RSD [1]

A Path Forward for Your Research

To acquire the specific information you need, I suggest the following steps:

  • Chemical Suppliers: Contact specialty chemical manufacturers or suppliers (such as those listed in [2]) directly to inquire about the availability of analytical certificates or application notes for this compound.
  • Literature Search: Perform a detailed search in scientific databases (like SciFinder, Reaxys, or PubMed) using the compound's CAS Number (122341-74-6) [3] and its known synonyms to find any published chromatographic data.
  • In-House Development: If no existing methods are found, you will need to systematically develop one in your lab using the general strategy outlined above.

References

Chemical Profile of 2'-Methoxy-5'-nitrobenzamil

Author: Smolecule Technical Support Team. Date: February 2026

First, it is helpful to understand the basic chemical properties of your target analyte, as these influence its behavior during LC-MS analysis.

Property Description
CAS Registry Number 122341-74-6 [1] [2]
Molecular Formula C₁₄H₁₅ClN₈O₄ [1]
Molecular Weight 394.78 g/mol [1]
Chemical Class Amiloride analog [2]
IUPAC Name 3,5-Diamino-6-chloro-N-[N'-[(2-methoxy-5-nitrophenyl)methyl]carbamimidoyl]pyrazine-2-carboxamide [1]
SMILES C1=C(N+=O)C=CC(=C1CN=C(NC(=O)C2=C(N=C(N)C(=N2)Cl)N)N)OC [1]

Proposed LC-MS/MS Analytical Protocol

This protocol is adapted from general principles and specific methods used for structurally complex or amine-containing pharmaceuticals [3] [4]. You should treat it as a starting point for method development and optimization.

1. Instrumentation and Software

  • LC System: Ultra-High-Performance Liquid Chromatography (UPLC or UHPLC) system.
  • Mass Spectrometer: Triple quadrupole (QQQ) mass spectrometer with electrospray ionization (ESI).
  • Data Acquisition: Operate in Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity [3] [4].
  • Software: Instrument-specific software for data acquisition and analysis.

2. Recommended Chromatographic Conditions The goal is to achieve good separation and peak shape for the analyte.

Parameter Recommended Condition
Analytical Column Waters ACQUITY UPLC HSS T3 (100 x 2.1 mm, 1.8 µm) or equivalent C18 column [3].
Mobile Phase A 0.1% (v/v) Formic acid in water [3].
Mobile Phase B Methanol or Acetonitrile [3].
Gradient Elution Optimize from 5% B to 95% B over 10-15 minutes [3].
Column Temperature 40 °C
Flow Rate 0.3 - 0.4 mL/min
Injection Volume 5 - 10 µL

3. Proposed Mass Spectrometric Conditions Optimal MS parameters must be determined experimentally via direct infusion of a standard.

Parameter Setting / Optimization Goal
Ionization Mode Positive ESI (+ESI) [5] [6].
Source Temperature e.g., 150 °C [4]
Desolvation Temperature e.g., 500 °C [4]
Capillary Voltage Optimize (e.g., 3.0 kV)
Desolvation Gas Flow Optimize (e.g., 1000 L/hr)

| MRM Transitions | Precursor Ion > Product Ion (Collision Energy) • Quantifier: [M+H]⁺ (m/z 395.1) > Most abundant fragment • Qualifier: [M+H]⁺ (m/z 395.1) > Second most abundant fragment |

4. Sample Preparation Workflow A generic sample preparation procedure is outlined below. The optimal technique depends on your sample matrix (e.g., plasma, urine, formulation).

G Start Sample (e.g., 100 µL) Step1 Add Internal Standard (if available) Start->Step1 Step2 Protein Precipitation (3x vol. cold ACN) Step1->Step2 Step3 Vortex & Centrifuge (10,000 x g, 10 min, 4°C) Step2->Step3 Step4 Collect Supernatant Step3->Step4 Step5 Evaporate to Dryness (N₂ stream, 40°C) Step4->Step5 Step6 Reconstitute (100 µL initial mobile phase) Step5->Step6 Step7 Vortex & Centrifuge Step6->Step7 Step8 Transfer to Vial Step7->Step8 End LC-MS/MS Analysis Step8->End

Note: For complex matrices, consider using Solid Phase Extraction (SPE) with a cartridge like a Carbon A SPE column for better clean-up and sensitivity [3].

Method Validation Parameters

Once a method is developed, it should be validated. The following table outlines key parameters to assess, drawing from validation guidelines cited in the search results [3] [7].

Validation Parameter Assessment Criteria & Target
Specificity/Selectivity No interference from blank matrix at the retention time of the analyte [3].
Linearity & Range Minimum of 5 concentration levels. Correlation coefficient (r) ≥ 0.99 [4].
Accuracy (Recovery) Reported as % recovery. Acceptable range typically 85-115% [3].
Precision Intra-day & Inter-day Precision: Expressed as % RSD. Should be ≤15% (≤20% at LLOQ) [3] [7].
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3.
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10. Accuracy and precision within ±20% [4].
Stability Evaluate in matrix under various conditions (bench-top, freeze-thaw, long-term frozen) [4].

Experimental Workflow for Method Development

This diagram illustrates the logical steps to take your analysis from start to finish, incorporating validation and application.

G A 1. Standard Preparation B 2. MS Parameter Optimization (Direct Infusion) A->B C 3. LC Method Development (Gradient, Column, MP) B->C D 4. Sample Prep Optimization (PPT, SPE, etc.) C->D E 5. Full Method Validation D->E F 6. Application to Real Samples E->F

Critical Considerations and Troubleshooting

  • Ionization Efficiency: The presence of multiple amine groups and a nitro-group in the structure may lead to variable protonation and adduct formation ([M+Na]⁺, [M+K]⁺) in the ion source. Monitor for these ions during optimization [5].
  • Mobile Phase Selection: The nitro group is electron-withdrawing. Acidic mobile phases (with formic acid) help protonate the molecule and promote [M+H]⁺ ion formation, which is typically more stable and sensitive in positive ion mode [3].
  • Matrix Effects: If analyzing biological samples, matrix effects can suppress or enhance ionization. Use a stable isotope-labeled internal standard (SIL-IS) if available. If not, perform a post-column infusion experiment to quantify and mitigate matrix effects [4].
  • Degradation Products: Be aware of potential degradation products. Forced degradation studies (acid, base, oxidation, heat, light) can help identify these and ensure the method's stability-indicating capability [7].

I hope this structured protocol provides a solid foundation for your work. The lack of a pre-existing method for 2'-Methoxy-5'-nitrobenzamil means that your expertise in experimental optimization will be key to its success.

References

Chemical and Biological Profile of 2'-Methoxy-5'-nitrobenzamil

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core identifying information available for this compound:

Property Description
CAS Registry Number 122341-74-6 [1] [2]
MeSH Classification Anti-Inflammatory Agent; Amiloride/analogs & derivatives [2]
Synonyms MN-benzamil [2]
Molecular Formula C₁₄H₁₅ClN₈O₄ [1]
Molecular Weight 394.78 g/mol [1]

Proposed Research Workflow for Drug Development

Given the lack of direct data, a systematic investigative approach is necessary. The following workflow outlines key stages and experiments to characterize the compound's anti-inflammatory properties and mechanism of action.

Detailed Experimental Protocols

Here are detailed methodologies for key experiments outlined in the workflow, adapted from research on related methoxyphenolic and anti-inflammatory compounds [3] [4] [5].

Protocol 1: In Vitro Anti-inflammatory Screening in Human Airway Cells

This protocol assesses the compound's ability to inhibit cytokine production in a relevant cellular model of inflammation [3] [4].

  • Cell Culture and Seeding: Maintain A549 or BEAS-2B human airway epithelial cells in F-12 K media with 10% FBS. Seed cells in 24-well plates at a density of 2 × 10^5 cells/well and incubate at 37°C with 5% CO₂ until 80% confluent.
  • Pre-treatment and Stimulation: Pre-treat cells with various concentrations of 2'-Methoxy-5'-nitrobenzamil (e.g., 1-100 µM) or vehicle control (e.g., 1% DMSO) for 1 hour. Subsequently, stimulate inflammation by adding 50 ng/mL of human recombinant TNF-α to the wells. Include controls with no treatment and TNF-α stimulation only.
  • Sample Collection: Collect cell culture supernatant after 24 hours of incubation. Centrifuge at 1000 × g for 10 minutes to remove debris and transfer the clear supernatant to new tubes. Store at -80°C until analysis.
  • Cytokine Measurement: Quantify the levels of key pro-inflammatory cytokines (e.g., IL-6, IL-8, CCL2) in the supernatant using commercial ELISA kits, following the manufacturer's instructions.
Protocol 2: Investigating the Effect on NF-κB Signaling Pathway

This protocol determines if the anti-inflammatory effect is mediated through the suppression of the NF-κB pathway [5] [6].

  • Cell Treatment: Culture SW-982 synovial fibroblasts or other relevant cell lines in 6-well plates. At 90% confluence, treat the cells with the IC₅₀ concentration of this compound (determined from Protocol 1) for 1 hour, followed by stimulation with 10 ng/mL TNF-α for 15-30 minutes.
  • Protein Extraction:
    • Whole Cell Lysate: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge at 14,000 × g for 15 minutes at 4°C and collect the supernatant.
    • Nuclear and Cytosolic Fractionation: Use a commercial nuclear extraction kit to separate cytosolic and nuclear fractions, following the provided protocol.
  • Western Blotting:
    • Separate 20-30 µg of protein by SDS-PAGE and transfer to a PVDF membrane.
    • Block the membrane with 5% non-fat milk in TBST for 1 hour.
    • Incubate with primary antibodies overnight at 4°C. Key targets include:
      • Phospho-NF-κB p65 (Ser536)
      • Total NF-κB p65
      • IκBα
      • Phospho-IκBα (Ser32)
      • Lamin B1 (nuclear loading control)
      • β-Actin (whole cell/cytosolic loading control)
    • The next day, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
    • Detect signals using a chemiluminescence substrate and visualize with a gel documentation system.

Proposed Mechanism of Action and Research Priorities

While the exact mechanism of this compound is unknown, research on its parent compound, amiloride, and structurally related methoxyphenols provides strong clues for initial investigation [3] [2] [5].

  • Post-transcriptional Regulation: Some methoxyphenols inhibit the RNA-binding protein HuR, which stabilizes cytokine mRNAs, thereby reducing inflammation without affecting NF-κB [3] [4]. This is a high-priority mechanism to investigate.
  • Transcription Factor Inhibition: Many anti-inflammatory compounds, including 2-methoxy-4-vinylphenol, suppress the activation of NF-κB and MAPK pathways, leading to reduced expression of inflammatory genes like iNOS and COX-2 [5].
  • Ion Channel Interplay: As an amiloride analog, it may interact with ion channels (e.g., sodium channels). Intracellular calcium homeostasis, regulated by such channels, can act as a second messenger in inflammatory signaling, suggesting a potential indirect mechanism [7].

References

2'-Methoxy-5'-nitrobenzamil LC-MS peak shape optimization

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Poor Peak Shape

Poor peak shape often indicates an issue with the chromatographic process. The table below outlines common symptoms, their causes, and solutions to help you diagnose and resolve these problems [1] [2].

Symptom Likely Cause Recommended Solution

| Peak Tailing [2] | - Column overloading

  • Interactions with active silanol sites on silica | - Dilute sample/decrease injection volume
  • Add buffer (e.g., ammonium formate with formic acid) to mobile phase to block active sites | | Peak Fronting [2] | - Solvent strength of sample solution stronger than initial mobile phase
  • Column degradation or contamination | - Dilute sample in a solvent matching/weaker than initial mobile phase
  • Replace or regenerate column | | Peak Splitting [1] [2] | - Solvent incompatibility
  • Partially blocked column frit or channeling in column bed | - Match sample solvent and initial mobile phase strength
  • Reverse column flow direction or replace column | | Broad Peaks [2] | - Flow rate too low
  • Column temperature too low
  • Excessive extra-column volume | - Increase flow rate
  • Use column oven
  • Use shorter, narrower internal diameter tubing |

For a systematic diagnosis, you can follow the workflow below.

Start Poor Peak Shape AllPeaks Do all peaks show the same issue? Start->AllPeaks Chemical Likely a chemical cause. Focus on mobile phase pH, analyte pKa, and buffer. AllPeaks->Chemical No (Only 1-2 peaks affected) Physical Likely a physical cause. Check LC instrument and column. AllPeaks->Physical Yes (All peaks affected) CheckConnections Check for bad connections and excessive system volume. Physical->CheckConnections CheckColumn Inspect column. Try a new column or reverse flow direction. Physical->CheckColumn

Systematic Compound Optimization for LC-MS/MS

If troubleshooting does not resolve the issue, a more fundamental method optimization may be needed. The following workflow provides a general strategy [3].

Step1 1. Prepare Pure Standard Step2 2. MS/MS Optimization Step1->Step2 Step3 3. Chromatography Optimization Step2->Step3 Step4 4. Method Verification Step3->Step4

Step 1: Prepare a Pure Standard
  • Use a high-purity chemical standard, free from interference.
  • Dilute to a suitable concentration (e.g., 50 ppb to 2 ppm) in a solvent compatible with your prospective mobile phase [3].
Step 2: Optimize MS/MS Parameters

This step is to find the most sensitive mass transitions and their optimal energies [3].

  • Ionization Mode and Polarity: Infuse your standard to determine the optimal ionization mode (ESI typically works best for polar, ionizable compounds) and polarity (positive or negative) [4].
  • Parent Ion Optimization: Identify the precursor ion (e.g., [M+H]+). Optimize the orifice voltage by scanning a voltage range to find the value that gives the maximum signal for this ion [3].
  • Product Ion Optimization: In the collision cell, the parent ion is fragmented. Scan a range of collision energy (CE) voltages to generate product ions. Identify the two most abundant and unique product ions [3].
  • MRM Transitions: Create at least two Multiple Reaction Monitoring (MRM) pairs. Optimize the CE for each specific transition to maximize the response of the product ions. The primary MRM is for quantification; the secondary MRM is for confirmation [3].
Step 3: Optimize Chromatographic Separation

The goal is to achieve a sharp, symmetrical peak with a short runtime [3].

  • Mobile Phase pH: This is a powerful parameter. The mobile phase pH should be controlled with a buffer. To ensure a robust method and good peak shape, the pH should be at least 1.0 to 1.5 units away from the analyte's pKa. If the pH is too close to the pKa, the analyte exists in two forms (ionized and unionized), which can cause peak splitting or broadening [5].
  • Column and Flow: Select an appropriate column (e.g., a C18 column is common for non-polar compounds). Optimize the mobile phase gradient, flow rate, and column temperature to resolve your analyte from interferences and produce a sharp peak [3].
Step 4: Verify the Method
  • Test the optimized method with calibration standards at different concentrations.
  • A proportional response between concentration and signal, along with well-resolved peaks, indicates a successful method [3].

Frequently Asked Questions

Q1: Why is mobile phase pH so critical for peak shape? The mobile phase pH controls the ionization state of your analyte. If the pH is too close to the analyte's pKa, both ionized and unionized forms coexist. These two forms interact differently with the stationary phase, leading to peak tailing, splitting, or broadening. Using a buffer to maintain a pH at least 1-1.5 units away from the pKa ensures a single, dominant form and a symmetrical peak [5].

Q2: My peaks were fine but have become broad over time. What should I check first? This typically indicates a change in the system. First, prepare fresh mobile phase and standards to rule out degradation or evaporation. If the problem persists, replace the guard column. Finally, flushing and regenerating the analytical column according to the manufacturer's instructions often resolves this [2].

Q3: What is the purpose of having two MRM transitions? Using at least two MRM transitions increases the specificity and confidence of your analysis. The first transition (the most intense) is used for quantification. The second transition acts as a qualifier or confirmatory ion. The ratio between these two transitions should be consistent between your standard and the sample, confirming the analyte's identity and ensuring you are not detecting an interfering compound [3].

References

Starting Point: HPLC Method for 2-Methoxy-5-nitrophenol

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes a reverse-phase HPLC method suitable for analyzing 2-Methoxy-5-nitrophenol. This method can serve as a robust starting point for your method development and optimization [1].

Parameter Specification
Compound 2-Methoxy-5-nitrophenol (CAS 636-93-1) [1]
Recommended Column Newcrom R1 (or equivalent reverse-phase column with low silanol activity) [1]
Mobile Phase Acetonitrile (MeCN), Water, Phosphoric Acid [1]
MS-Compatible Alternative Replace Phosphoric Acid with Formic Acid [1]
Particle Size Options Standard 5 µm or smaller 3 µm for faster UPLC applications [1]
Method Scalability Scalable from analytical to preparative scale for impurity isolation [1]

HPLC Peak Resolution Troubleshooting Guide

Poor peak resolution is a common challenge. The following diagram outlines a logical, step-by-step process to diagnose and resolve these issues.

Start Start Troubleshooting Step1 1. Check Sample & System • Filter sample/use actinic vial • Confirm mobile phase pH/buffer • Flush system/check for leaks Start->Step1 Step2 2. Optimize Mobile Phase & Flow • Adjust organic/aqueous ratio • Adjust flow rate Step1->Step2 Pressure & peaks still poor? Step3 3. Evaluate Column & Temperature • Change column chemistry/temperature • Use smaller particle size column Step2->Step3 Resolution still inadequate? Step4 4. Fine-tune Injection & Detection • Reduce injection volume • Optimize detector wavelength/data rate Step3->Step4 Need further optimization?

Here are detailed methodologies for the key optimization steps outlined above:

Step 1: Sample and System Preparation
  • Sample Preparation: Ensure proper filtration or extraction to remove particulates and impurities that can cause backpressure issues and column clogging [2].
  • Sample Container: For light-sensitive analytes, use actinic vials to prevent degradation. Select vials that prevent surface binding for hydrophobic/hydrophilic analytes [2].
  • Mobile Phase Composition: The composition is critical for analyte retention and selectivity. Systematically adjust the acetonitrile-to-water ratio, mobile phase pH, and buffer ionic strength to find the optimal resolution [2].
Step 2: Pump and Flow Rate Optimization
  • Flow Rate Adjustment: In most cases, lowering the flow rate will decrease the retention factor at the column outlet, making peaks narrower and improving response. Find the optimal balance between peak efficiency and total run time [2].
  • System Backpressure: Note the system backpressure. Increasing or excessive pressure can indicate clogging or column degradation, which harms resolution. Perform proper maintenance, cleaning, or replace the column as needed [2].
Step 3: Column and Temperature Tuning
  • Column Temperature: Lower column temperatures often allow for higher retention, which can improve peak resolution, though it increases analysis time. Higher temperatures speed up analysis but may cause sample degradation and lower resolution [2].
  • Column Chemistry and Dimensions: If resolution remains poor, consider changing the stationary phase. Also, using a column packed with smaller or solid-core particles can significantly increase efficiency and resolution [2].
Step 4: Autosampler and Detector Settings
  • Injection Volume: Avoid mass overload. As a rule, inject 1-2% of the total column volume for sample concentrations of 1 µg/µL. Overloading the column leads to peak fronting and poor resolution [2].
  • Detector Wavelength: For UV-Vis detectors, optimize the wavelength by evaluating the absorption spectrum of your analyte to achieve the highest absorption and sensitivity [2].
  • Data Acquisition Rate: Ensure you have a minimum of 20, but ideally 30-40, data points across the narrowest peak of interest for optimal peak shape and quantification [2].

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in selecting an HPLC column for a new compound? The selection should be based primarily on your analyte's chemistry. Key considerations include the stationary phase chemistry (e.g., C18, phenyl, etc.), which directly affects retention and selectivity. The physical dimensions of the column (length, internal diameter) and the particle size and morphology (fully porous vs. core-shell) also greatly impact resolution, backpressure, and analysis speed [3].

Q2: My retention times are shifting. What could be the cause? Retention time variability is a common issue. The most likely causes are inconsistencies in the mobile phase composition (e.g., improper preparation, evaporation of organic solvents) or column degradation over time. Ensure the mobile phase is freshly prepared and the column is properly maintained and within its lifetime [4].

Q3: When should I consider changing the column chemistry entirely? If you have systematically optimized the mobile phase composition, pH, temperature, and flow rate but still cannot achieve baseline resolution or the required selectivity, it is time to evaluate a different stationary phase. Different surface chemistries (e.g., polar-embedded, phenyl, or cyano phases) can interact with your analyte in unique ways to improve separation [2].

References

2'-Methoxy-5'-nitrobenzamil matrix interference reduction

Author: Smolecule Technical Support Team. Date: February 2026

Understanding 2'-Methoxy-5'-Nitrobenzamil

This compound (CAS # 122341-74-6) is a specialized research compound. It is chemically defined as an analog of amiloride [1]. Its molecular formula is C₁₄H₁₅ClN₈O₄, with a molecular weight of 394.78 g/mol [2]. This structural information is crucial for selecting the appropriate analytical method, as the compound's properties directly influence its behavior in different matrices.

Technical Support & Troubleshooting Guide

Since direct information on matrix interference is unavailable, the following FAQs are constructed based on general analytical chemistry principles. You will need to experimentally validate and optimize these approaches for your specific conditions.

FAQ: Sample Preparation & Cleanup
  • Q1: What are the recommended sample preparation techniques to minimize matrix interference for this compound?

    • A1: The goal is to isolate the analyte from confounding substances. You should test and compare the following techniques:
      • Protein Precipitation: A quick method, but may leave more interfering compounds in the sample compared to other techniques.
      • Liquid-Liquid Extraction (LLE): Effective for separating compounds based on solubility. You will need to experiment with different organic solvents (e.g., ethyl acetate, hexane) to find the one that optimally extracts this compound while leaving interferents behind.
      • Solid-Phase Extraction (SPE): This is often the most effective method for achieving a clean sample extract. Begin with a reversed-phase C18 cartridge and test various wash and elution solvents to maximize recovery and purity.
  • Q2: How can I modify my chromatographic method to reduce interference?

    • A2: Chromatographic separation is key to resolving the analyte from matrix components.
      • Adjust the Mobile Phase: Modify the pH, buffer concentration, or the ratio of organic solvent (e.g., acetonitrile vs. methanol) to shift the retention time of the analyte away from interfering peaks.
      • Change the Column: Switch to a column with a different stationary phase (e.g., phenyl-hexyl, pentafluorophenyl) or a smaller particle size (<2μm) to improve peak shape and resolution.
FAQ: Detection & Quantification
  • Q3: What mass spectrometry (MS) settings should I use to enhance specificity?
    • A3: To confidently identify and quantify this compound, you must establish its unique MS signature.
      • Step 1: Optimize MS Parameters: Directly infuse a standard solution to determine the precursor ion ([M+H]⁺ or [M-H]⁻) and fragment the precursor ion to select the most abundant and stable product ions for Multiple Reaction Monitoring (MRM). The table below outlines a hypothetical optimization.

Table: Key Mass Spectrometry Parameters to Establish

Parameter Value to Determine Purpose / Note
Precursor Ion To be determined Protonated or deprotonated molecular ion [2]
Product Ion 1 To be determined Primary quantifier ion (most abundant)
Product Ion 2 To be determined Secondary qualifier ion for confirmation
Collision Energy To be optimized Voltage for each transition
Declustering Potential To be optimized Voltage for ion desolvation
  • Q4: How can I troubleshoot a high baseline or co-eluting peaks?
    • A4: This is a classic sign of matrix interference.
      • Verify the Source: Analyze a processed blank sample (matrix without analyte) to confirm the interference is from the matrix itself.
      • Improve Sample Cleanup: Revisit and strengthen the sample cleanup steps (see Q1).
      • Modify the Gradient: Lengthen the chromatographic run time or use a steeper gradient to create more separation between the analyte and interferents.

Experimental Workflow for Method Development

The following diagram illustrates a logical, step-by-step workflow for developing and validating an analytical method for this compound, with a focus on mitigating matrix effects.

Start Start: Method Development SP Sample Preparation Test Protein Precipitation, LLE, SPE Start->SP Chrom Chromatography Optimize column & mobile phase SP->Chrom MS MS Detection Optimize precursor/product ions and voltages Chrom->MS Eval Method Evaluation MS->Eval Trouble Troubleshoot High interference or poor recovery Eval->Trouble Issues found Validate Validate Method Eval->Validate Performance OK Trouble->SP Refine process

Key Areas for Further Research

To build a more comprehensive knowledge base, you may need to explore these avenues:

  • Consult Analytical Journals: Search for articles on bioanalytical method development for amiloride and its analogs in databases like PubMed or Scopus.
  • Technical Application Notes: Review notes from major instrument manufacturers (e.g., Waters, Agilent, Sciex) that discuss matrix effect reduction in biological samples.
  • Internal Experimentation: There is no substitute for internal validation. Use the framework above to design a systematic study for your specific laboratory conditions.

References

2'-Methoxy-5'-nitrobenzamil declustering potential optimization

Author: Smolecule Technical Support Team. Date: February 2026

Guide to Declustering Potential Optimization

The declustering potential (DP) is a key voltage applied in the interface region of the mass spectrometer to remove solvent and gas molecules (decluster) from the analyte ions. A DP that is too low results in poor sensitivity due to incomplete declustering, while a DP that is too high can cause unintended in-source fragmentation [1] [2].

The optimization process aims to find the voltage that maximizes the signal for the precursor ion while minimizing its fragmentation. The general workflow is summarized below.

Start Start Optimization Prep Prepare Standard Solution (1 mg/L in mobile phase) Start->Prep Infuse Infuse into MS (no LC column) Prep->Infuse MRM Set up MRM experiment (Precursor → Product ion) Infuse->MRM RampDP Ramp Declustering Potential (e.g., 20-150 V) MRM->RampDP Monitor Monitor Precursor and Product Ion Intensities RampDP->Monitor Find Find DP value with maximal precursor signal and minimal fragmentation Monitor->Find End Optimal DP Found Find->End

Detailed Experimental Protocol

You can follow these steps to perform the optimization in your lab.

  • Solution Preparation: Prepare a standard solution of your analyte, 2'-Methoxy-5'-nitrobenzamil, at a concentration of approximately 1 mg/L. It is critical to prepare this solution in the same mobile phase that will be used in the final LC-MS method. This ensures the ionization environment during optimization matches the actual analysis conditions [1].
  • Direct Infusion: Use a syringe pump or flow injection to directly infuse the standard solution into the mass spectrometer's ion source, bypassing the LC column.
  • Mass Spectrometer Setup:
    • Set the mass spectrometer to Multiple Reaction Monitoring (MRM) mode.
    • Define the transition from the precursor ion m/z to the most abundant or relevant product ion m/z for your compound.
    • Set the ion source temperature and gas flows to values appropriate for your mobile phase flow rate and composition [1] [2].
  • Parameter Ramping: Ramp the declustering potential over a suitable range (a starting range of 20 to 150 V is common for many small molecules). The instrument software will typically have a function to automate this process.
  • Data Analysis: Plot the intensity of both the precursor ion and the product ion against the declustering potential. The optimal DP is the value that provides the highest intensity for the precursor ion without causing a significant increase in the product ion signal, which would indicate the onset of fragmentation [1].
Key Considerations for Reliable Optimization

The following table outlines common pitfalls and how to avoid them for a more robust method.

Pitfall Impact Recommended Action
Using pure solvent instead of mobile phase Selected DP may not be optimal under real analytical conditions, leading to poor sensitivity [1]. Always use the final mobile phase composition to prepare standard solutions.
Overlooking multiple ion forms For compounds with nucleophilic groups, different ion adducts (e.g., [M+H]+, [M+NH4]+) may have different optimal DPs [1]. Use an ion solution (~2 mmol/L) to assess all possible ion forms and optimize for the most intense one.
Ignoring in-source fragmentation Optimal DP for a fragment might differ from the precursor ion, leading to incorrect optimization [1]. Optimize the DP by monitoring the specific product ion you intend to quantify.

Troubleshooting Common DP-related Issues

Here are answers to frequently asked questions that arise during method development.

  • The signal for my analyte is weak and noisy, even after optimization. What should I check? This could be due to inefficient ionization or ion suppression.

    • Ionization Polarity: Verify you are using the correct ionization mode (positive or negative) for your analyte. Screen both modes to be sure [2].
    • Source Conditions: Re-optimize the nebulizing and drying gas flow rates, as these are highly dependent on your mobile phase and flow rate [2].
    • Mobile Phase pH: Ensure the eluent pH is adjusted so that your analyte is in its ionized form (pH > pKa for acids, pH < pKa for bases). This can dramatically improve sensitivity [2].
  • The optimal declustering voltage I found causes significant in-source fragmentation. Is this a problem? Yes, this is undesirable for quantitative analysis. In-source fragmentation is less reproducible than collision cell fragmentation and can lead to quantitative inaccuracies.

    • Action: Lower the DP until the in-source fragmentation is minimized, even if it means a slight reduction in the precursor ion signal. The goal is a strong and stable signal [2].
  • The signal is unstable and fluctuates greatly during repeated injections. Why? This is often related to the electrospray stability.

    • Sprayer Position: Check and optimize the position of the ESI sprayer relative to the orifice [2].
    • Capillary Voltage: A very high applied potential can lead to non-ideal spray modes. Try slightly lowering the capillary voltage to improve reproducibility [2].

References

2'-Methoxy-5'-nitrobenzamil sensitivity improvement mass spectrometry

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions: Sensitivity in MS

Here are answers to common questions researchers have when facing sensitivity issues.

  • Q1: What are the most common causes of sensitivity loss in LC-MS?

    • A: A sudden loss of sensitivity is often traced to a few key areas:
      • Ionization Source Contamination: The buildup of salts and sample residue on the ion source components is a primary culprit [1].
      • Mobile Phase and Gas Issues: Degassed mobile phases or leaks in the gas supply (especially nitrogen for ESI) can severely disrupt the ionization process [2].
      • MS Parameter Misalignment: Parameters like ionization energy and collision energy may not be optimal for your specific analyte, leading to poor ion yield or fragmentation [1].
      • Chromatographic Problems: Issues like peak broadening or a cracked column can prevent the analyte from reaching the detector in a concentrated band [2].
  • Q2: How can I improve the sensitivity for my compound?

    • A: Improving sensitivity is a systematic process:
      • Source Maintenance: Start by thoroughly cleaning the ionization source (e.g., ESI probe) according to the manufacturer's instructions [1].
      • Check for Leaks: Use a leak detector to check the gas supply lines, filters, and column connections [2].
      • Optimize Chromatography: A sharp, well-resolved peak enhances sensitivity. Ensure your LC method is optimized for your compound [1].
      • Fine-tune MS Parameters: Use a standard solution of your analyte to systematically optimize voltages (e.g., capillary, cone), gas flows, and collision energies [1].
  • Q3: My blank runs show high signal. What should I do?

    • A: High signal in blanks indicates carryover or contamination.
      • Clean the Autosampler: Perform a intensive washing cycle of the autosampler needle and injection valve.
      • Flush the System: Give the entire LC flow path a prolonged flush with strong solvents.
      • Check Mobile Phase Purity: Ensure your solvents and water are HPLC-MS grade and that containers are clean [3].

Troubleshooting Guide: A Step-by-Step Approach

Follow this structured guide to diagnose and resolve sensitivity problems. The workflow below outlines the logical process for troubleshooting sensitivity issues.

Start Sensitivity Issue Detected Step1 1. Check for System Leaks Start->Step1 Step2 2. Verify Sample & Solvents Step1->Step2 No leaks found Step3 3. Inspect & Clean Ion Source Step1->Step3 Leak found & fixed Step2->Step3 Sample/solvents OK Step2->Step3 Contamination found Step4 4. Optimize MS Parameters Step3->Step4 Source clean Step5 5. Validate LC Performance Step4->Step5 Parameters optimized Resolved Issue Resolved Step5->Resolved

The corresponding steps for the troubleshooting workflow are detailed below.

Step Action Details and Rationale
1 Check for gas leaks Use a leak detector on gas lines, filters, and column fittings. Leaks cause signal loss and sample contamination [2].
2 Verify sample & solvent integrity Ensure sample is properly prepared and solvents are fresh, high-purity, and degassed to prevent ionization suppression [2].
3 Inspect and clean the ion source Contamination is a leading cause. Follow manufacturer guidelines to clean the ESI probe and source components [1].
4 Optimize mass spec parameters Systematically tune parameters (ionization energy, collision energy) using a standard for maximum response [1].
5 Validate LC column performance Check for peak broadening or fronting. A degraded column reduces signal intensity; replace if necessary [1] [4].

Experimental Protocol: Method Optimization for Sensitivity

Here is a general protocol for developing and optimizing an LC-MS method to achieve high sensitivity, which can be adapted for 2'-Methoxy-5'-nitrobenzamil.

Start Method Optimization Workflow Goal Define Analytical Goal Start->Goal LC Optimize LC Conditions Goal->LC MS Optimize MS Parameters LC->MS Sub1 Column Selection LC->Sub1 e.g., Column Type Sub2 Mobile Phase LC->Sub2 e.g., Mobile Phase Sub3 Gradient Elution LC->Sub3 e.g., Gradient Validate Validate Method MS->Validate End Sensitive Method Ready Validate->End

1. Define the Analytical Goal [1]

  • Clearly state the required sensitivity (e.g., Limit of Quantification), the matrix of your sample, and the required resolution from potential interferents.

2. Optimize Liquid Chromatography Conditions

  • Column Selection: For a compound like this compound, a reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a standard starting point [5].
  • Mobile Phase: A common mobile phase consists of a mixture of methanol or acetonitrile with water, often modified with a volatile additive like 0.1% formic acid to promote ionization [1] [6]. The pH can be adjusted to influence compound retention and separation [5].
  • Gradient Elution: Develop a gradient elution program to achieve a sharp, well-resolved peak for your analyte, which concentrates the signal and enhances sensitivity [1].

3. Optimize Mass Spectrometry Parameters

  • Ionization Mode: Determine whether Electrospray Ionization (ESI) in positive or negative mode yields a stronger signal for your compound.
  • Critical Parameters: Systematically infuse a standard solution of your compound and optimize:
    • Ion Source Gas Flows (nebulizer, heater, drying gas)
    • Voltages (capillary, fragmentor, nozzle)
    • Collision Energy (if using MS/MS) to maximize the signal of the parent or product ion [1].

4. Method Validation

  • Once optimized, validate the method by assessing its linearity, precision, accuracy, and Limit of Detection (LOD)/Limit of Quantification (LOQ) to ensure it meets your analytical goals [6] [7].

Key Quantitative Parameters for Optimization

The table below summarizes key parameters that significantly impact sensitivity and their typical optimization targets.

Parameter Category Specific Parameter Optimization Target / Consideration
Chromatography Column Type Reversed-phase (e.g., C18) for most small molecules; HILIC for polar compounds [1].
Mobile Phase Flow Rate Lower flow rates (e.g., 0.2-0.5 mL/min) can improve ionization efficiency in ESI [1].
Mass Spectrometry Ionization Energy Optimize for maximum abundance of the precursor ion; varies by compound and source [1].
Collision Energy Tune for optimal fragmentation in MS/MS to generate a strong, specific product ion [1].
Mass Resolution Higher resolution improves specificity but may reduce signal intensity; balance based on need [1].

References

2'-Methoxy-5'-nitrobenzamil nitrosamine analysis techniques

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What are the key regulatory considerations for nitrosamine analysis? Regulatory bodies like the US FDA and Health Canada have issued guidance for controlling nitrosamine impurities in medicines [1]. The United States Pharmacopeia (USP) general chapter <1469> provides standardized procedures for nitrosamine testing, which are critical for method development and validation [2].

  • Why might I see two peaks for a single nitrosamine in my chromatogram? Asymmetrical N-nitrosamines can exist as configurational isomers (E and Z forms) due to hindered rotation around the N–N bond. This is a common phenomenon observed in HPLC, GC, and NMR analyses and does not necessarily indicate an impurity in your sample [3].

  • My method lacks sensitivity for trace-level NDSRIs. What can I do? High-sensitivity detection often requires mass spectrometry. While high-resolution MS or tandem MS/MS are commonly used, a robust and sensitive method can also be developed using a more accessible single quadrupole MS instrument (e.g., a QDa) by systematically optimizing HPLC and MS parameters [4].

Troubleshooting Guides

Troubleshooting LC-MS Analysis of Nitrosamines
Problem Area Potential Issue Suggested Solution
Chromatography Poor peak shape or resolution Use a suitable C18 column (e.g., 150 x 3.0 mm, 2.7 µm) [2] or an HSS T3 column [5]. Optimize gradient using 0.1% formic acid in water (A) and 0.1% formic acid in ACN/MeOH (2:8) (B) [5].
Sensitivity Signal too low for quantification Use an atmospheric-pressure chemical ionization (APCI) source, which can perform well for nitrosamines [2] [5]. Ensure proper sample preparation, including filtration [2].
Specificity Co-elution or interference Use Multiple Reaction Monitoring (MRM) on a triple quadrupole MS for superior selectivity [2] [5]. Optimize declustering potential and collision energy for each analyte [5].
Quantification Poor recovery or accuracy Use stable isotope-labeled internal standards (e.g., NDMA-d6, NDEA-d10) to correct for matrix effects and losses [2] [5]. Re-check sample preparation vortexing and centrifugation times [2].
Interpreting NMR Data for Asymmetrical Nitrosamines
Observation Explanation Recommended Action
Two sets of signals in 1H or 13C NMR spectra for a single compound. This indicates the presence of E and Z configurational isomers, a normal characteristic of asymmetrical N-nitrosamines [3]. Do not attribute this to an impurity. Identify major and minor isomers based on peak integration. Use variable-temperature (VT) NMR experiments to study isomer ratios and dynamics [3].

Detailed Experimental Protocols

Protocol 1: Multi-Analyte LC-MS/MS Screening for Nitrosamines in Sartans (Adapted from [5])

This protocol provides a framework for a broad screening method.

  • Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an APCI source.
  • Chromatography:
    • Column: Xselect HSS T3 (15 cm × 3 mm, 3.5 µm).
    • Mobile Phase: A) 0.1% Formic acid in water; B) 0.1% Formic acid in acetonitrile/methanol (2:8).
    • Gradient: 5% B to 50% B (1.0-5.0 min), hold (5.0-6.5 min), 50-65% B (6.5-7.5 min), hold (7.5-8.5 min), 65-100% B (8.5-9.5 min), hold (9.5-12.0 min), re-equilibrate at 5% B (12.1-15.0 min).
    • Flow Rate: 0.6 mL/min.
    • Injection Volume: 10 µL.
  • Mass Spectrometry: Operate in MRM mode with APCI. Specific MRM transitions, declustering potentials, and collision energies must be optimized for each target nitrosamine.
  • Sample Preparation:
    • Weigh 80 mg of drug substance into a 2 mL centrifuge tube.
    • Add diluent (1% formic acid in water) and internal standard solution.
    • Vortex mix for 20 minutes (adjust for specific matrices).
    • Centrifuge at ~10,000 rpm for 10 minutes.
    • Filter the supernatant through a 0.45 µm PTFE syringe filter into an LC vial for analysis [2].
Protocol 2: Practical HPLC-MS with Single Quadrupole Detection for NDSRIs (Adapted from [4])

This protocol demonstrates that effective methods can be developed without high-end MS instrumentation.

  • Core Approach: A systematic development of an HPLC-MS method using an inexpensive single quadrupole mass spectrometer.
  • Key Steps:
    • HPLC Optimization: Model and optimize the chromatographic conditions to achieve baseline separation of the nitrosamine from the drug substance and other impurities.
    • MS Parameter Tuning: Carefully optimize source temperature, cone voltage, and other MS parameters on the single quadrupole instrument to maximize sensitivity for the target NDSRI.
  • Validation: The method was validated per ICH guidelines, achieving a limit of quantitation (LOQ) of 0.5 ng/mL, which corresponds to 0.1 ppm with respect to a 5 mg/mL drug substance concentration [4].

Experimental Workflow & Pathway

The following diagram illustrates the logical workflow for developing and troubleshooting a nitrosamine analysis method, based on the techniques described in the protocols.

G Start Start Method Development Goal Define Analysis Goal Start->Goal SubQ1 Screening multiple nitrosamines? Goal->SubQ1 MSSelect Select MS Platform DevVal Develop & Validate Routine Routine Analysis DevVal->Routine SubQ2 Requirement for very high sensitivity? SubQ1->SubQ2 No TripleQuad Use LC-MS/MS (APCI) with MRM mode [2] [5] SubQ1->TripleQuad Yes SingleQuad Use HPLC-MS with single quadrupole [4] SubQ2->SingleQuad No HRMS Consider LC-HRMS (Orbitrap, Q-TOF) [2] SubQ2->HRMS Yes SubQ3 Isomerization or coelution issues? SubQ3->DevVal No NMR Employ NMR for isomer investigation [3] SubQ3->NMR Yes TripleQuad->SubQ3 SingleQuad->SubQ3 HRMS->SubQ3 NMR->DevVal

Key Technical Takeaways

  • Regulatory Compliance is Paramount: Always consult the latest regulatory guidance (FDA, Health Canada, USP <1469>) when developing methods, as standards and acceptable limits are continuously updated [1] [2].
  • Isomerization is a Known Phenomenon: The E/Z isomerism in asymmetrical nitrosamines is a chemical property, not an analytical artifact. Recognizing this prevents misinterpreting NMR or chromatographic data [3].
  • Sensitivity is Achievable with Different MS Platforms: While high-end MS instruments are powerful, practical and validated methods for monitoring NDSRIs at the ppb level can be achieved with more accessible single quadrupole MS systems [4].

References

2'-Methoxy-5'-nitrobenzamil vs benzamil activity

Author: Smolecule Technical Support Team. Date: February 2026

The Established Profile of Benzamil

Benzamil is a potent and more selective analog of the diuretic drug Amiloride. Its primary mechanism of action is the inhibition of sodium-permeable ion channels [1].

The table below summarizes its key activities and the supporting experimental evidence:

Activity / Property Experimental Model / Context Key Findings / Outcome Citation
Epithelial Na+ Channel (ENaC) Inhibition Mouse kidney tubules; Distal nephron and colon Blocks benzamil-sensitive Na+ transport; Used to identify ENaC-mediated transport. [2] [1]
Acid-Sensing Ion Channel (ASIC) Inhibition Rat model of neuropathic pain (spinal nerve ligation) Intrathecal administration increased pain threshold; Reduced expression of ASIC3 in the spinal cord. [3]
Prolonged Duration of Action Human cystic fibrosis patients (nasal potential difference) Topical application inhibited Na+ transport ~2.5 times longer than an equivalent concentration of amiloride. [4]
NBCe1 (Na+/HCO3− Cotransporter) Inhibition Cloned channels expressed in oocytes Identified as an inhibitor of the cloned NBCe1 cotransporter. [1]
Potential Chemoprotective Effect In vitro study on hair cells and cancer cells Protected lateral line hair cells against cisplatin without reducing its cancer cell-killing efficacy. [1]

Detailed Experimental Protocols for Key Findings

For researchers aiming to replicate or contextualize these studies, here is a deeper dive into the methodologies used in two key papers:

  • Neuropathic Pain Study [3]:

    • Animal Model: Male Sprague-Dawley rats (100-120 g) underwent L4-5 spinal nerve ligation to induce neuropathic pain.
    • Drug Administration: An intrathecal catheter was implanted for direct spinal delivery. Benzamil was administered via this route.
    • Pain Measurement: Mechanical allodynia was assessed by measuring the paw-withdrawal threshold using von Frey filaments and the "up-and-down" method.
    • Molecular Analysis: RT-PCR was performed on tissue from the spinal cord dorsal horn to analyze changes in ASIC3 expression.
  • Duration of Action Study in Cystic Fibrosis [4]:

    • Subjects: Individuals with cystic fibrosis.
    • Measurement Technique: Nasal Transepithelial Potential Difference (PD) was measured, a standard assay for CFTR and ENaC function in CF.
    • Drug Delivery: Benzamil (in solutions of 1.7 x 10⁻³ M and 7 x 10⁻³ M) was delivered topically to the nasal epithelium via a jet nebulizer and a nasal mask.
    • Key Metrics: The magnitude of inhibition of baseline PD (ΔPD%) and the duration of inhibition, defined as the time for the effect to recover by 50% (ET50), were calculated.

Mechanism of Action: Benzamil's Signaling Pathways

The following diagram synthesizes the primary molecular interactions of Benzamil as reported in the literature, illustrating how its inhibition of different ion channels leads to various physiological effects.

G Benzamil Benzamil Targets Molecular Targets Benzamil->Targets ENaC Epithelial Na+ Channel (ENaC) Targets->ENaC ASICs Acid-Sensing Ion Channels (ASICs) Targets->ASICs NBCe1 Na+/HCO3− Cotransporter (NBCe1) Targets->NBCe1 Effect1 Reduced Na+ absorption in kidney & lungs ENaC->Effect1 Effect2 Antinociception (Reduction of neuropathic pain) ASICs->Effect2 Effect3 Inhibition of bicarbonate transport NBCe1->Effect3 Effects Physiological Effects

How to Propose Your Research

The absence of direct data on 2'-Methoxy-5'-nitrobenzamil presents a clear opportunity for original research. You could design a study to directly compare it with Benzamil, building on the established protocols above.

  • Synthesize the Analog: The first step would be to synthesize this compound. The search results list suppliers for the related compound 2-Methoxy-5-nitrobenzoic acid [5], which could potentially serve as a starting material or building block in the synthesis.
  • Design Comparative Experiments: You could then evaluate the new analog using the same experimental models used to characterize Benzamil:
    • Potency & Specificity: Compare IC₅₀ values for ENaC, ASIC, and NBCe1 inhibition in cellular assays.
    • Duration of Action: Assess the compound's effect on nasal PD in an animal model to determine if the modification alters its pharmacokinetics.
    • In Vivo Efficacy: Test its antinociceptive effect in the rat neuropathic pain model [3] to see if the modification enhances its pain-relieving properties.

References

2'-Methoxy-5'-nitrobenzamil structural analogs comparison

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 2'-Methoxy-5'-Nitrobenzamil

The table below summarizes the key identifiers and predicted physical properties for this compound.

Property Type Value
CAS Registry Number 122341-74-6 [1]
Molecular Formula C₁₄H₁₅ClN₈O₄ [1]
Molecular Weight 394.78 g/mol [1]
Density 1.734 g/cm³ (Calculated) [1]
Synonyms 3,5-Diamino-6-chloro-N-[N'-[(2-methoxy-5-nitrophenyl)methyl]carbamimidoyl]pyrazine-2-carboxamide; 3,5-Diamino-N-[amino-[(2-methoxy-5-nitrophenyl)methylimino]methyl]-6-chloro-2-pyrazinecarboxamide [1]
SMILES C1=C(N+=O)C=CC(=C1CN=C(NC(=O)C2=C(N=C(N)C(=N2)Cl)N)N)OC [1]
InChIKey FUWFKBHKVULDCP-UHFFFAOYSA-N [1]

Potential Research Context and Pathways

While direct data on its analogs is unavailable, the structure of this compound provides clues about its potential research applications. The "benzamil" core structure suggests it may be a derivative of amiloride, a known potassium-sparing diuretic. Amiloride and its analogs are well-studied for their inhibitory effects on sodium ion channels (ENaC) and the sodium-hydrogen exchanger (NHE) [2].

The following diagram illustrates this general mechanism of action and a potential experimental workflow to study it, based on standard pharmacological research practices.

G Compound This compound Target1 Ion Channel (e.g., ENaC) Compound->Target1 Binds Target2 Membrane Transporter (e.g., NHE) Compound->Target2 Binds Effect1 Altered Ion Flux Target1->Effect1 Effect2 Disrupted Intracellular pH Target2->Effect2 Downstream Downstream Cellular Effect (e.g., Altered Proliferation, Secretion, or Death) Effect1->Downstream Effect2->Downstream

To build a comprehensive comparison guide, the following experimental approaches are typically employed to generate quantitative data:

  • Cellular Electrophysiology: To measure the compound's effect on ion channel activity (e.g., ENaC currents).
  • Intracellular pH & Na⁺ Fluorescence Imaging: To quantify inhibition of sodium-hydrogen exchangers (NHE) using fluorescent dyes.
  • Cell Viability/Proliferation Assays: To determine the compound's cytotoxic or anti-proliferative effects (e.g., MTT, XTT assays).
  • Competitive Binding Assays: To compare the binding affinity of the compound and its analogs against a known labeled ligand.

How to Proceed with Your Research

The current information gap regarding analogs and their performance data means you will likely need to consult more specialized sources. Here are some suggestions:

  • Search Scientific Databases: Use platforms like SciFinderⁿ, Reaxys, or PubChem to find published literature, patents, and chemical vendors related to this compound. These databases often contain synthetic procedures and biological screening data not found in general web searches.
  • Analyze the Core Structure: Use the provided SMILES string or InChIKey [1] to search for commercially available analogs. You can do this by performing a substructure or similarity search in the databases mentioned above.
  • Investigate the Parent Compound: Research the biological profile of amiloride and its well-known derivatives (e.g., benzamil, phenamil). This will provide a strong foundational understanding of the expected structure-activity relationships (SAR) for this class of molecules, which you can then apply to the nitro-derivative .

References

LC-MS/MS Method Validation: Key Parameters and Examples

Author: Smolecule Technical Support Team. Date: February 2026

The following table outlines core validation parameters and examples from published methods for other compounds, which can be adapted for 2'-Methoxy-5'-nitrobenzamil [1] [2] [3].

Validation Parameter Description & Purpose Reported Examples from Literature

| Linearity & Range | Demonstrates method's proportionality across concentration range [1] [3]. | Methoxyamine: 1.25–500 ng/mL (R² ≥ 0.9993) [1]. Pantoprazole PGIs: 20–1000 ng/mL (R² > 0.998) [3]. | | Precision | Degree of scatter in repeated measurements. Includes intra-day and inter-day precision [1]. | Methoxyamine: Intra-assay %CV 0.9–1%; Inter-assay %CV 0.8–3% [1]. | | Accuracy (Recovery) | Closeness of measured value to true value, often via spiked recovery experiments [3]. | Pantoprazole PGIs: Recoveries 94.32–107.43% [3]. | | Sensitivity (LOD/LOQ) | LOD: Lowest detectable level. LOQ: Lowest reliably quantifiable level with precision and accuracy [2] [3]. | Nitrosamines in LVPs: LOQ 0.75–2.5 ng/L [4]. Pantoprazole PGIs: LOQ 0.6–10.0 ng/mL [3]. | | Specificity | Ability to distinguish analyte from co-eluting substances [1]. | Resolving methoxyamine from derivatizing agent and plasma endogenous compounds [1]. |

Workflow for Method Development and Validation

Developing a validated method involves a structured process from initial setup to final application. The diagram below outlines the key stages.

workflow cluster_0 Development Phase SamplePrep Sample Preparation MS_Optimization MS/MS Optimization SamplePrep->MS_Optimization Chrom_Separation Chromatographic Separation MS_Optimization->Chrom_Separation Full_Validation Full Method Validation Chrom_Separation->Full_Validation Application Real-World Application Full_Validation->Application

Detailed Experimental Protocols

Based on the literature, here are methodologies for key experiments you would need to conduct:

  • Sample Preparation:

    • Direct Derivatization: For small, polar molecules like methoxyamine, direct derivatization in plasma with a reagent like 4-(N,N-diethylamino)benzaldehyde can be effective. The resulting complex is then extracted using liquid-liquid extraction (LLE) with methyl tert-butyl ether (MTBE) [1].
    • Solid Phase Extraction (SPE): For trace-level analysis of impurities like nitrosamines, an SPE clean-up step (e.g., using a Carbon A column) can be crucial to reduce matrix effects and achieve exceptional sensitivity [4].
  • LC-MS/MS Analysis:

    • Chromatography: Use a reversed-phase C18 column (e.g., 50-150 mm length, 2.1-4.6 mm internal diameter). A gradient elution with mobile phases A (water with 0.1% formic acid) and B (methanol or acetonitrile) is common for separating multiple components [2] [3]. Isocratic elution can be used for simpler matrices [1].
    • Mass Spectrometry: Optimize the instrument in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. For each compound, you will need to optimize the precursor ion, product ion, fragmentor voltage, and collision energy (CE) [1] [3].

Recommendations for Method Development

  • Prioritize Sample Cleanup: Even if not required for the final method, begin with a rigorous sample preparation technique (like SPE) during development to better understand and characterize matrix effects [4].
  • Optimize the MS Interface First: Before fine-tuning the chromatography, focus on maximizing the MS signal for your analyte by directly infusing a standard and optimizing MRM parameters [3].
  • Use a Stable Isotope-Labeled IS: If commercially available, use an internal standard like MX-d3 for methoxyamine [1]. This corrects for variability and is the gold standard for bioanalytical methods.

References

2'-Methoxy-5'-nitrobenzamil nitrosamine impurity testing

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Nitrosamine Impurity Testing

Although data on your specific compound is unavailable, the regulatory framework and common analytical techniques for nitrosamine testing are well-established. Here is a summary of the general process and methodologies that would be applicable.

  • Regulatory Background: Since 2018, global regulatory agencies like the EMA and FDA have mandated that Marketing Authorization Holders (MAHs) evaluate all chemically synthesized and biological medicines for the risk of nitrosamine impurities [1]. The required process involves a three-step approach: Risk Evaluation, Confirmatory Testing, and Process Updates (remediation) [1] [2].

  • Analytical Techniques: Due to the very low Acceptable Intake (AI) limits for nitrosamines (often in the nanogram per day range), highly sensitive and specific analytical techniques are required [3] [4]. The following methods are commonly used, typically in combination with mass spectrometry for detection:

    • Liquid Chromatography-Mass Spectrometry (LC-MS)
    • Gas Chromatography-Mass Spectrometry (GC-MS)
    • Ion Chromatography (IC)
    • High-Resolution Accurate Mass (HRAM) Spectrometry

These techniques are crucial for achieving the low detection limits needed to comply with safety standards [5] [6] [2].

Experimental Workflow for Testing

The following diagram illustrates the standard step-wise workflow that regulatory agencies expect for nitrosamine impurity control, from initial risk assessment to final compliance [1] [2].

workflow Step 1: Risk Evaluation Step 1: Risk Evaluation Step 2: Confirmatory Testing Step 2: Confirmatory Testing Step 1: Risk Evaluation->Step 2: Confirmatory Testing Risk Identified Step 3: Update & Remediate Step 3: Update & Remediate Step 2: Confirmatory Testing->Step 3: Update & Remediate Impurity Detected Ongoing: Regulatory Compliance Ongoing: Regulatory Compliance Step 3: Update & Remediate->Ongoing: Regulatory Compliance

Regulatory Limits for Common Nitrosamines

The table below lists the Acceptable Intake (AI) limits for some well-known nitrosamine impurities, as provided by the FDA [4]. These values illustrate the stringent control levels required.

Nitrosamine Impurity Acceptable Intake (ng/day)
N-Nitrosodimethylamine (NDMA) 96
N-Nitrosodiethylamine (NDEA) 26.5
N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) 96
N-Nitrosomethylphenylamine (NMPA) 26.5
N-Nitrosoisopropylethylamine (NIPEA) 26.5
N-Nitrosodiisopropylamine (NDIPA) 26.5

How to Proceed with Testing for Your Compound

Since specific data for 2'-Methoxy-5'-nitrobenzamil is not publicly available, you will need to initiate a testing program. Here are practical steps you can take:

  • Conduct a Risk Assessment: Begin by analyzing the chemical structure, synthesis route, and manufacturing process of this compound. Look for potential sources of secondary or tertiary amines and nitrosating agents (like nitrites) [5] [4]. This is the foundational Step 1 in the regulatory workflow.
  • Develop a Custom Method: Given the lack of a pre-existing method, you will likely need to develop and validate a custom analytical method using LC-MS/MS or GC-MS/MS to achieve the required sensitivity [6] [2].
  • Consult Testing Laboratories: Consider engaging specialized biopharmaceutical testing laboratories. Companies like Eurofins and Almac Group offer GMP-compliant nitrosamine testing services, including method development, validation, and confirmatory testing, which can be tailored to your specific compound [7] [2].

References

2'-Methoxy-5'-nitrobenzamil biphenyl vs C18 column separation

Author: Smolecule Technical Support Team. Date: February 2026

Biphenyl vs. C18: A Comparative Overview

The following table summarizes the core differences between these two stationary phases, which are both used in reversed-phase liquid chromatography.

Feature C18 Stationary Phase Biphenyl Stationary Phase
Primary Retention Mechanism Hydrophobic (dispersive) interactions [1] [2] Hydrophobic + π-π + dipole-dipole interactions [3] [2]
Aromatic Selectivity Limited High; enhanced retention for compounds with aromatic rings [3]
Hydrogen Bonding Capacity Lower [1] Higher; improves retention of polar compounds [1]
Orthogonal Selectivity Benchmark phase Yes; often provides different elution orders vs. C18 [3]
Key Advantage Universal, well-understood workhorse Superior for tough separations of aromatic and polar compounds [1] [3] [4]

The fundamental difference lies in their interaction mechanisms. While C18 columns primarily rely on hydrophobic interactions, the biphenyl phase's aromatic ring structure enables π-π interactions with analytes containing aromatic systems, which is highly relevant for a compound like 2'-Methoxy-5'-nitrobenzamil [2]. Studies have shown this can lead to unique selectivity, making it orthogonal to C18 and valuable for resolving complex mixtures [3].

Why a Biphenyl Column is a Promising Choice

The structure of this compound suggests it would strongly interact with a biphenyl stationary phase.

  • Enhanced Aromatic Retention: The biphenyl phase's extended π system can strongly interact with the electron-rich and electron-deficient regions of complex aromatic molecules like this compound [2]. This often results in better retention and resolution compared to C18.
  • Proven Performance with Complex Analytes: Independent research has demonstrated the practical superiority of biphenyl columns. A study separating phenolic compounds in olive oil found that a Kinetex Biphenyl column provided over 30% higher peak capacity, improved selectivity, and superior resolution of critical pairs compared to traditional C18 columns [4].
  • A Strategic Primary Choice: Some chromatographers argue that the biphenyl phase's multiple interaction mechanisms make it an excellent first choice in method development, especially for polar analytes or those with aromatic structures where a C18 phase may not provide sufficient retention or selectivity [2].

Proposed Method Development Workflow

To systematically develop a separation method for this compound, you can follow the logical workflow below.

Start Start Method Development ColumnChoice Select Biphenyl Column Start->ColumnChoice MobilePhase Optimize Mobile Phase • Test MeOH vs. ACN • Add modifiers (e.g., Formic Acid) ColumnChoice->MobilePhase Gradient Optimize Gradient Program • Adjust slope and time MobilePhase->Gradient CheckResults Evaluate Resolution and Peak Shape Gradient->CheckResults Success Method Finalized CheckResults->Success Acceptable TryC18 Try C18 for Orthogonal Check CheckResults->TryC18 Not Acceptable TryC18->MobilePhase

Key Experimental Considerations:

  • Column Selection: For initial screening, consider a Kinetex Biphenyl column (e.g., 100-150 mm length, 2.1-4.6 mm ID, 1.7-5 µm particle size) [3] [4] or an equivalent from other manufacturers.
  • Mobile Phase: Begin with a water/acetonitrile gradient. For MS detection, use 0.1% formic acid as an additive. Note that selectivity can change significantly between methanol and acetonitrile on biphenyl phases [1] [3].
  • Detection: The nitro and methoxy groups on your target compound are strong chromophores, making UV detection (e.g., 254 nm) suitable [1].

Key Experimental Protocols from Literature

While direct data for your compound is unavailable, these protocols from the search results illustrate proven methods on biphenyl columns.

  • Protocol for Aromatic Compound Comparison [3]:

    • Columns: Kinetex 1.7 µm C18 and Kinetex 1.7 µm Biphenyl (50 x 2.1 mm).
    • Mobile Phase: (A) Water with 0.1% Formic Acid, (B) Methanol with 0.1% Formic Acid.
    • Gradient: 10% B to 100% B over 4 minutes.
    • Conditions: Flow rate 400 µL/min, Temperature 50 °C, Detection by MS/MS.
  • Protocol for Phenolic Compound Separation [4]:

    • Column: Kinetex Biphenyl Core-Shell Column.
    • Mobile Phase: Acidified water and acetonitrile gradient.
    • Outcome: This method provided a >30% increase in peak capacity and significantly better resolution for structurally similar phenolic compounds compared to standard C18 columns.

References

2'-Methoxy-5'-nitrobenzamil ESI vs APCI ionization efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Theoretical Comparison: ESI vs. APCI

The table below summarizes the general characteristics of ESI and APCI, which can be used to predict their performance with your compound [1] [2].

Feature Electrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI)
Ionization Mechanism Ion evaporation from charged droplets; often forms pre-existing ions from solution [2]. Gas-phase chemical ionization initiated by a corona discharge on a vaporized sample [2].
Best For Polar, ionic, and larger molecules (e.g., peptides, proteins); can generate multiply charged ions [1] [2]. Low to medium polarity, thermally stable, smaller molecules (e.g., many pharmaceuticals, lipids) [1] [2].
Typical Flow Rates Low to medium flow (best at or below 1000 µL/min) [1]. Compatible with higher flow rates (above 1000 µL/min) [1].
Key Considerations Sensitive to salts and buffers; can be prone to ion suppression from matrix effects [3] [4]. Requires thermal vaporization, so not suitable for thermally labile compounds [1] [2].

For 2'-Methoxy-5'-nitrobenzamil, the presence of the nitro group suggests moderate polarity. ESI often handles such compounds well, but the final efficiency depends on the specific molecular structure and the solvent system used [4]. APCI is a strong alternative if the molecule is less polar or if you are experiencing significant matrix effects with ESI [4].

Proposed Experimental Protocol for Comparison

Since direct data is unavailable, the most reliable approach is to perform your own comparison. Here is a detailed methodology you can follow, adapted from rigorous scientific comparisons [5] [3].

Sample and Standard Preparation
  • Stock Solution: Prepare a stock solution of this compound in a suitable LC-MS grade solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
  • Working Standards: Serially dilute the stock solution to create a calibration curve across a relevant concentration range (e.g., 0.1, 1, 10, 100, 1000 ng/mL).
  • Mobile Phase: Use a common, MS-compatible mobile phase system, such as a gradient of water and acetonitrile, both modified with 0.1% formic acid.
Instrumental Configuration
  • Chromatography: Use the same HPLC system and column (e.g., a C18 column, 150 x 3.0 mm, 3.5 µm) for all experiments to ensure consistent separation [5].
  • Mass Spectrometry: Connect the HPLC system to a tandem mass spectrometer (MS/MS) capable of rapid switching between ESI and APCI sources. Key parameters to optimize for both sources are listed below.
Parameter Optimization

Optimize the following parameters for both ESI and APCI to achieve the strongest and most stable signal for the precursor and product ions of your compound.

Parameter ESI Optimization APCI Optimization
Source Temp. Typically 300-600°C Vaporizer Temp. is critical; test from 350-500°C [5].
Gas Flows Optimize nebulizer, heater, and drying gas flows. Optimize nebulizer and drying gas flows; sheath gas may not be applicable.
Ion Polarity Positive or Negative mode, depending on the analyte. Positive or Negative mode, depending on the analyte.
Voltages Capillary voltage, fragmentor voltage [4]. Capillary voltage, fragmentor voltage, corona discharge current [4].
MRM Transition Optimize collision energy for the most abundant product ion. Optimize collision energy for the most abundant product ion.

The workflow for this comparative experiment can be summarized as follows:

Start Start Method Comparison Prep Prepare Stock Solution and Serial Dilutions Start->Prep LC HPLC Separation (Identical conditions for both sources) Prep->LC MS1 ESI-MS/MS Analysis LC->MS1 MS2 APCI-MS/MS Analysis LC->MS2 Opt Optimize Source Parameters for Each Technique MS1->Opt MS2->Opt Data Collect Signal Intensity Data Opt->Data Opt->Data Comp Compare Performance Metrics (LOD, LOQ, Linearity, S/N) Data->Comp

Data Collection and Performance Metrics

Once parameters are optimized, analyze the calibration standards using both sources and collect data on the following metrics [5] [3]:

  • Signal Intensity: The absolute intensity of the analyte peak.
  • Signal-to-Noise (S/N) Ratio: For a low-level standard.
  • Linearity: The correlation coefficient (R²) of the calibration curve.
  • Limit of Detection (LOD) & Quantification (LOQ): The lowest concentration with a S/N > 3 and > 10, respectively.

Interpretation and Conclusion

  • If ESI is better: You will observe higher signal intensity and a lower LOD for your compound. This is common for molecules that can be easily pre-charged or form stable adducts in solution.
  • If APCI is better: You will achieve a superior S/N ratio and potentially better linearity, especially if the compound is less polar or if ESI suffers from severe ion suppression [3] [4]. APCI can sometimes offer greater tolerance to matrix components.

References

2'-Methoxy-5'-nitrobenzamil comparative chromatography performance

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 2'-Methoxy-5'-Nitrobenzamil

The table below summarizes the key identifying information for this compound from the search results [1] [2].

Property Description
CAS Registry Number 122341-74-6 [1] [2]
Molecular Formula C₁₄H₁₅ClN₈O₄ [1]
Molecular Weight 394.78 g/mol [1]
MeSH Classification Amiloride/analogs & derivatives [2]
Synonyms MN-benzamil; 3,5-Diamino-6-Chloro-N-[N'-[(2-Methoxy-5-Nitro-Phenyl)Methyl]Carbamimidoyl]Pyrazine-2-Carboxamide [1] [2]

Experimental Protocol & Workflow Design

For your comparison guide, you would typically need to establish a standard chromatography protocol. Below is a generic workflow for developing and comparing the performance of different chromatography conditions. You can adapt this framework once you obtain specific parameters from the literature or your own experiments.

G start Start: Method Development step1 Column Selection ( C18, C8, HILIC etc. ) start->step1 step2 Mobile Phase Optimization ( pH, Buffer, Organic % ) step1->step2 step3 Gradient/Flow Rate Calibration step2->step3 step4 Sample Analysis & Data Collection step3->step4 step5 Performance Comparison ( Retention Time, Resolution ) step4->step5 step5->step2  Needs Optimization end Finalized Protocol step5->end

References

2'-Methoxy-5'-nitrobenzamil degradation product analysis

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Structure and Basic Information

The table below summarizes the available basic information for 2'-Methoxy-5'-nitrobenzamil:

Property Description
CAS Registry Number 122341-74-6 [1]
Molecular Formula C₁₄H₁₅ClN₈O₄ [1]
Molecular Weight 394.78 g/mol [1]
IUPAC Name 3,5-Diamino-6-chloro-N-[N'-[(2-methoxy-5-nitrophenyl)methyl]carbamimidoyl]pyrazine-2-carboxamide [1]
SMILES C1=C(N+=O)C=CC(=C1CN=C(NC(=O)C2=C(N=C(N)C(=N2)Cl)N)N)OC [1]

How to Proceed with Your Analysis

Since direct data is unavailable, here are steps you can take to build the comparison guide you need:

  • Locate Specific Studies: The degradation profile of a complex molecule like this compound is typically elucidated through dedicated experimental studies. You may need to search specialized chemical databases or scientific literature for terms like "forced degradation studies" or "metabolic stability" related to this specific compound.
  • Propose a Workflow: Based on common practices in pharmaceutical analysis, the experimental workflow for a degradation study often follows a logical path. The diagram below outlines a typical high-level workflow.

Start Start: Drug Substance (this compound) Stress Apply Stress Conditions Start->Stress Analyze Sample Analysis Stress->Analyze Identify Identify Degradants Analyze->Identify Compare Compare with Alternatives Identify->Compare

  • Prepare for Data Presentation: Once you have experimental data, you can structure it in tables. Key tables for your guide could include a summary of degradation products and a comparison of stability metrics against other compounds.

References

2'-Methoxy-5'-nitrobenzamil alternative synthetic routes evaluation

Author: Smolecule Technical Support Team. Date: February 2026

Related Synthetic Routes and Strategies

While a direct evaluation for 2'-Methoxy-5'-nitrobenzamil is not available, the synthesis of closely related benzamide compounds involves some common strategies. The table below summarizes key reactions from the literature that may inform alternative pathways.

Compound Class / Intermediate Key Reaction Steps Reagents & Conditions Reported Yield Context / Source

| 2-Methoxybenzamide Derivatives [1] | 1. Acid chloride formation 2. Amidation with amine 3. Ester hydrolysis 4. Second amidation | 1. SOCl₂, reflux, 3h 2. Triethylamine, DMF, rt, overnight 3. Hydrolysis 4. Coupling agents | Yields 71% to 86% for final products | Synthesis of hedgehog signaling pathway inhibitors | | Hydroxy-substituted Benzimidazole Carboxamides [2] | 1. Protection of hydroxyl groups 2. Coupling with amine (EDC·HCl, HOBt) 3. Deprotection (two methods): a) Demethylation with BBr₃ b) Debenzylation via catalytic hydrogenation | 1. Benzyl chloride / other 2. DIPEA base 3a. BBr₃, DCM, -75°C 3b. 10% Pd/C, H₂, Methanol | Deprotection yields: BBr₃: 9-33% Catalytic H₂: 13-99% | Study of antiproliferative and antioxidant activities |

Detailed Experimental Protocols

The following detailed methodologies are adapted from the search results for related compounds and can serve as a reference for developing a synthesis of this compound.

  • Amide Bond Formation via Carboxyl-Activating Agents [2] This is a standard and highly adaptable method for constructing the benzamide core.

    • Reaction Setup: Dissolve the carboxylic acid derivative (e.g., a protected 2-methoxy-5-nitrobenzoic acid) and the amine component (amiloride or derivative) in an anhydrous aprotic solvent like DMF or DCM.
    • Activation and Coupling: Add EDC·HCl (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) and HOBt (Hydroxybenzotriazole) to the solution. HOBt is used to suppress racemization and improve efficiency.
    • Base Addition: Add a base such as DIPEA (N,N-Diisopropylethylamine) to catalyze the reaction.
    • Work-up: Stir the reaction mixture at room temperature until completion, as monitored by TLC or LCMS. The product can then be isolated by precipitation, extraction, or purified by chromatography.
  • Deprotection of Methoxy Groups to Phenols [2] If your synthetic route involves protecting a hydroxyl group as a methoxy ether, the following deprotection method can be applied.

    • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the methoxy-protected compound in anhydrous dichloromethane (DCM).
    • Cooling: Cool the solution to a low temperature, such as -75°C, using a dry-ice/acetone bath.
    • Reagent Addition: Slowly add boron tribromide (BBr₃, 1.0 M solution in DCM) dropwise to the stirred solution.
    • Reaction Completion: Allow the reaction to warm to room temperature gradually and stir until deprotection is complete.
    • Quenching and Work-up: Carefully quench the reaction by adding a small amount of methanol or an aqueous solution, followed by standard aqueous work-up and purification.

The diagram below illustrates how these key reactions can be sequenced into a logical workflow for synthesizing a target molecule, starting from protected or functionalized precursors.

G Start Starting Materials (Functionalized Benzoic Acid, Amine) A1 Acid Chloride Formation Start->A1 Path A: Multi-step Amidation C1 Protecting Group Strategy Start->C1 Path B: Protection/ Deprotection A2 Amide Coupling (EDC·HCl, HOBt, DIPEA) A1->A2 A3 Intermediate A2->A3 C2 Deprotection (BBr₃ or Catalytic H₂) A2->C2 B1 Ester Hydrolysis A3->B1 B2 Secondary Amidation B1->B2 End Final Target Molecule (e.g., Hydroxy or Methoxy variant) B2->End C1->A2 Proceed with protected group C2->End

References

×

XLogP3

1.5

Other CAS

122341-74-6

Dates

Last modified: 07-17-2023

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